

Dodecyl Vinyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecyl vinyl ether*

Cat. No.: *B1584983*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **dodecyl vinyl ether**, a versatile monomer primarily utilized in the synthesis of specialty polymers. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis of its corresponding polymer, and key applications.

Core Compound Identification

Dodecyl vinyl ether, also known as 1-(vinyloxy)dodecane, is an organic compound valued for its role in producing polymers with tailored properties such as hydrophobicity and flexibility.

Identifier	Value
CAS Number	765-14-0
Molecular Formula	C ₁₄ H ₂₈ O
Molecular Weight	212.37 g/mol

Physicochemical Properties

Dodecyl vinyl ether is a clear, colorless to pale yellow liquid.^[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design

and application development.

Property	Value	Source
Density	0.817 g/mL at 25 °C	[2][3]
Boiling Point	117-120 °C	[2][3]
Refractive Index	n _{20/D} 1.4382	[2][3]
Solubility	Insoluble in water; soluble in many organic solvents.	[1]

Applications in Research and Development

Dodecyl vinyl ether is a key monomer in the production of poly(**dodecyl vinyl ether**) (PDVE) and various copolymers.[1] The resultant polymers are noted for their hydrophobicity, flexibility, and chemical resistance.[1]

Key application areas include:

- Specialty Polymers and Copolymers: Used to synthesize polymers with low water absorption, suitable for coatings, sealants, and adhesives in moisture-rich environments.[1]
- Hydrophobic Coatings: The polymer, PDVE, is utilized in creating water-repellent and biofouling-resistant coatings for medical devices and other surfaces.[4]
- Adhesives and Sealants: Enhances the flexibility and adhesion of formulations.[1]
- Lubricants and Greases: Incorporated to improve performance by providing resistance to water and corrosion.[4]

Experimental Protocol: Cationic Polymerization of Dodecyl Vinyl Ether

The synthesis of poly(**dodecyl vinyl ether**) is typically achieved through cationic polymerization. This method allows for the creation of polymers with controlled molecular

weights. The following is a generalized protocol for the living cationic polymerization of vinyl ethers, which can be adapted for **dodecyl vinyl ether**.

Objective: To synthesize poly(**dodecyl vinyl ether**) via a living cationic polymerization technique.

Materials:

- **Dodecyl vinyl ether** (monomer)
- Initiator system (e.g., a protonic acid adduct of the vinyl ether in conjunction with a Lewis acid)
- Anhydrous solvent (e.g., toluene)
- Quenching agent (e.g., methanol)
- Dry nitrogen or argon gas
- Standard glassware for air-sensitive reactions

Procedure:

- **Preparation:** All glassware should be thoroughly dried and the reaction should be conducted under an inert atmosphere (dry nitrogen or argon). The solvent and monomer should be purified and dried before use to eliminate impurities that can terminate the polymerization.
- **Reaction Setup:** In a dried glass reactor, the anhydrous solvent is added, followed by the **dodecyl vinyl ether** monomer. The solution is brought to the desired reaction temperature (often sub-zero, e.g., -78 °C to 0 °C, to control the reaction rate and minimize side reactions).
- **Initiation:** The initiator system is then introduced to the stirred monomer solution to commence the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired polymer chain length.
- **Termination:** The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.

- Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum to yield the final poly(**dodecyl vinyl ether**) product.

Note: The choice of initiator, solvent, and temperature are critical parameters that influence the polymerization process and the properties of the final polymer.

Visualization of Dodecyl Vinyl Ether Polymerization

The following diagram illustrates the general chemical process for the polymerization of **dodecyl vinyl ether** into its corresponding polymer, poly(**dodecyl vinyl ether**).

[Click to download full resolution via product page](#)

Caption: Polymerization of **dodecyl vinyl ether** monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecyl vinyl ether | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]
- 2. 765-14-0 CAS MSDS (Dodecyl vinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dodecyl vinyl ether | 765-14-0 [chemicalbook.com]
- 4. Poly (Dodecyl vinyl ether) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- To cite this document: BenchChem. [Dodecyl Vinyl Ether: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584983#dodecyl-vinyl-ether-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com